molecular formula C26H35N7O5 B3048762 DTP3 CAS No. 1809784-29-9

DTP3

Cat. No.: B3048762
CAS No.: 1809784-29-9
M. Wt: 525.6 g/mol
InChI Key: AOUZPXZGMZUQQS-YPAWHYETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DTP3 is a novel compound that has garnered significant attention in the field of oncology. It is a selective inhibitor of the interaction between the proteins GADD45 beta and MKK7, which are part of the nuclear factor kappa B (NF-kB) pathway. This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various cancers, including multiple myeloma and diffuse large B-cell lymphoma .

Scientific Research Applications

DTP3 has shown promise in various scientific research applications, particularly in the field of oncology. It has been demonstrated to selectively kill cancer cells expressing its molecular target without affecting normal cells. This makes it a potential therapeutic agent for treating multiple myeloma and diffuse large B-cell lymphoma .

The compound can be used as a tool to dissect the molecular mechanisms underlying this pathway and identify new therapeutic targets .

Future Directions

“D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-” offers immense potential due to its versatile properties and diverse applications across various scientific fields, including drug development, biochemistry, and molecular biology. It is currently in the preclinical phase for the treatment of multiple myeloma .

Mechanism of Action

Target of Action

DTP3, also known as “7UXW0T8LS8” or “D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-”, is a first-in-class GADD45β/MKK7 inhibitor . The primary targets of this compound are the proteins GADD45β and MKK7 . These proteins are part of the NF-κB pathway, which is vital to all cells but is overactive in cancerous cells, promoting the spread and growth of cancer .

Mode of Action

This compound interacts with its targets, GADD45β and MKK7, by disrupting the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . This disruption leads to the induction of MKK7/JNK-dependent apoptosis . The N-terminal region of MKK7 is the optimal binding site explored by this compound .

Biochemical Pathways

The NF-κB pathway, which is targeted by this compound, plays a crucial role in regulating the immune system’s response to infection . When this pathway becomes dysregulated, it can trigger cells to replicate uncontrollably, leading to the development of tumors . This compound disrupts this pathway, thereby inhibiting the survival of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated in a pilot clinical study in patients with relapsed or refractory multiple myeloma . The study showed encouraging initial clinical results . .

Result of Action

This compound effectively kills multiple myeloma (MM) and diffuse large B cell lymphoma (ABC-DLBCL) cells expressing its molecular target, both in vitro and in vivo, by inducing MKK7/JNK-dependent apoptosis . It has been shown to have no apparent toxicity to normal cells . In a small, early-stage clinical trial, this compound selectively killed myeloma cells in the bone marrow, while leaving the healthy tissue of the patients untouched .

Biochemical Analysis

Biochemical Properties

DTP3 interacts with various biomolecules, primarily enzymes and proteins, within the NF-κB pathway . It specifically targets the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . By inhibiting this complex, this compound disrupts the pathway, leading to the death of cancer cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the NF-κB pathway, which is crucial for cell survival . This disruption leads to the death of multiple myeloma and diffuse large B cell lymphoma cells via JNK-driven apoptosis . Importantly, this compound has been shown to kill these cancer cells without damaging normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GADD45β/MKK7 complex . By inhibiting this complex, this compound disrupts the NF-κB pathway . This disruption leads to JNK-driven apoptosis, effectively killing cancer cells . This mechanism of action is highly specific, allowing this compound to target cancer cells without affecting normal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. It has been observed to trigger programmed cell death (apoptosis) for myeloma cells but not for healthy cells . This indicates that this compound selectively kills myeloma cells without affecting healthy cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The PK and TK evaluation of this compound in rat and dog identified long plasma half-lives, modelled into a half-life of 20-24 hr in man . On these bases, an initial clinical dosing regimen of this compound of three times per week i.v., testing doses from 0.5 to 20 mg/kg has been proposed .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are primarily related to the NF-κB pathway . By inhibiting the GADD45β/MKK7 complex, this compound disrupts this pathway, leading to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: DTP3 is synthesized through a combinatorial peptide library screening and deconvolution method. The compound is a D-tripeptide, which means it consists of three amino acids in a specific sequence. The synthesis involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support .

Industrial Production Methods: The industrial production of this compound involves scaling up the SPPS process. This includes optimizing the reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: DTP3 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. The compound forms a complex with MKK7 and GADD45 beta, disrupting their interaction and restoring MKK7 kinase activity .

Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents, such as protected amino acids, coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reaction conditions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .

Major Products Formed: The major product formed from the synthesis of this compound is the D-tripeptide itself. The purity and identity of the product are confirmed using analytical techniques like HPLC and mass spectrometry .

Comparison with Similar Compounds

DTP3 is unique in its ability to selectively target the GADD45 beta/MKK7 interaction without affecting other components of the NF-kB pathway. This specificity reduces the risk of off-target effects and makes it a safer therapeutic option compared to other NF-kB inhibitors .

Similar Compounds:
  • Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma. Unlike this compound, bortezomib targets the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis.
  • Fludarabine: A purine analog used in the treatment of leukemia and lymphoma. It inhibits DNA synthesis and induces apoptosis in cancer cells.
  • Carmofur: An acid ceramidase inhibitor used in the treatment of breast and colorectal cancer. It induces apoptosis by disrupting lipid metabolism in cancer cells .

This compound stands out due to its high specificity and low toxicity, making it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUZPXZGMZUQQS-YPAWHYETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809784-29-9
Record name DTP-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DTP-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DTP3
Reactant of Route 2
DTP3
Reactant of Route 3
DTP3
Reactant of Route 4
DTP3
Reactant of Route 5
Reactant of Route 5
DTP3
Reactant of Route 6
Reactant of Route 6
DTP3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.